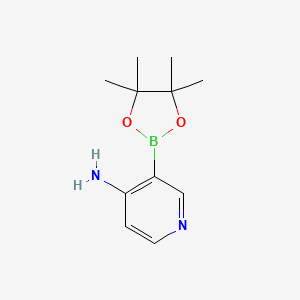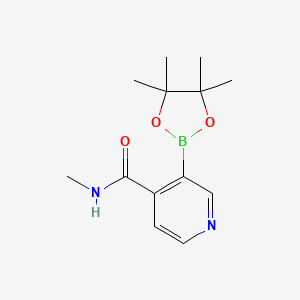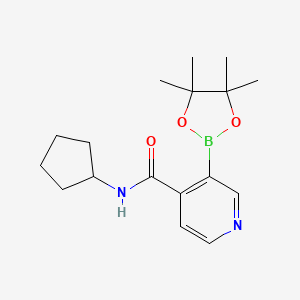
4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester (4-CPBA), also known as 4-cyclopentylcarbamoyl-3-pyridin-1-ylboronic acid pinacol ester, is an organic compound used as a reagent in organic synthesis. It is a white solid that is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. 4-CPBA is used in a variety of synthetic transformations, including Suzuki-Miyaura and Sonogashira couplings, as well as in the synthesis of a number of natural products and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
4-CPBA is widely used in a variety of scientific research applications. It is used in the synthesis of a number of natural products and pharmaceuticals, including antibiotics and anti-cancer drugs. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, 4-CPBA is used in the synthesis of peptides, peptidomimetics, and other peptide-based compounds.
Wirkmechanismus
The mechanism of action of 4-CPBA is based on its ability to form covalent bonds with other molecules. When 4-CPBA is reacted with a suitable substrate, the boron atom of the 4-CPBA molecule forms a covalent bond with the substrate. This covalent bond is then cleaved, resulting in the formation of a new molecule. This new molecule is then further reacted with other molecules to form the desired product.
Biochemical and Physiological Effects
4-CPBA has been studied for its potential biochemical and physiological effects. Studies have shown that 4-CPBA has the potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 4-CPBA has been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-CPBA in laboratory experiments include its low cost, ease of use, and its ability to form covalent bonds with other molecules. Additionally, 4-CPBA is a relatively stable compound, and is not prone to decomposition. The main limitation of 4-CPBA is its relatively low reactivity, which can make it difficult to use in certain reactions.
Zukünftige Richtungen
The potential future directions for the use of 4-CPBA include its use as a reagent in new synthetic transformations, such as palladium-catalyzed reactions, as well as its use in the synthesis of new pharmaceuticals and natural products. Additionally, 4-CPBA could be used in the development of new polymers, dyes, and other materials. Finally, further research could be conducted to explore the potential biochemical and physiological effects of 4-CPBA.
Synthesemethoden
The synthesis of 4-CPBA begins with the reaction of 4-chloro-3-pyridin-1-ylboronic acid pinacol ester (Cl-CPBA) with cyclopentyl isocyanate. This reaction results in the formation of 4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol esterlcarbamoyl-3-pyridin-1-ylboronic acid pinacol ester (4-CPBA). The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a catalyst, such as palladium or copper. The reaction is typically carried out at room temperature, and is usually complete within 24 hours.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-11-19-10-9-13(14)15(21)20-12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTFBFCODQCCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%](/img/structure/B6338020.png)

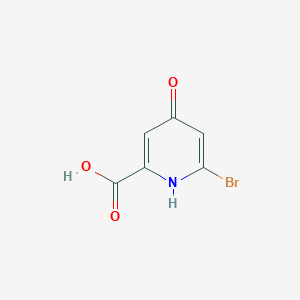


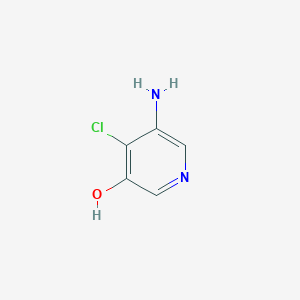
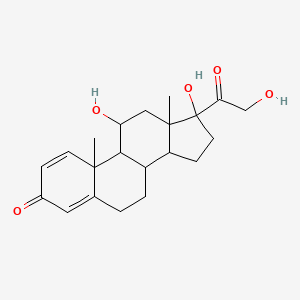
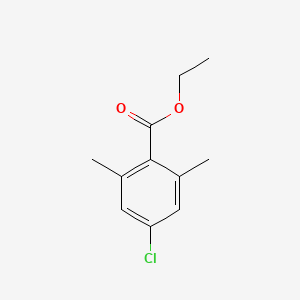

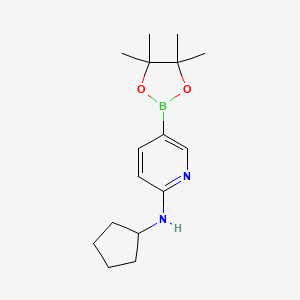
![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)
